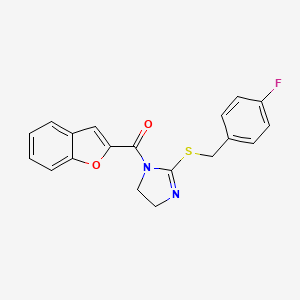

benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound featuring a benzofuran moiety linked via a methanone group to a 4,5-dihydroimidazole ring substituted with a 4-fluorobenzylthioether group.

Properties

IUPAC Name |

1-benzofuran-2-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPLBPLXCSFYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities. For instance, some benzofuran derivatives have been reported to inhibit aromatase (P450AROM), an enzyme involved in the biosynthesis of estrogens.

Mode of Action

For example, some benzofuran derivatives have been found to inhibit enzymes, block receptors, or interact with DNA.

Biochemical Pathways

For instance, if this compound acts as an aromatase inhibitor, it could affect the biosynthesis of estrogens and thereby influence various hormonal pathways.

Result of Action

Based on the known activities of benzofuran derivatives, potential effects could include the inhibition of enzyme activity, alteration of receptor signaling, or disruption of dna processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as pH, temperature, and the presence of other molecules can affect how a drug interacts with its target and how it is metabolized within the body. The degradation rate constant with Ozone is one of the environmental factors that can influence the stability of benzofuran derivatives.

Biological Activity

Benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a benzofuran core linked to an imidazole moiety through a thioether group. The structural complexity allows for diverse interactions with biological targets. The synthesis typically involves multiple steps:

- Formation of Benzofuran Core : Derived from ortho-hydroxyaryl ketones.

- Introduction of Imidazole Ring : Achieved via condensation reactions.

- Attachment of 4-Fluorobenzyl Group : Utilizes nucleophilic substitution reactions.

- Final Coupling : Involves coupling agents like EDCI or DCC in basic conditions.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study noted that certain benzofuran derivatives inhibited tubulin polymerization, which is crucial for mitosis, at concentrations as low as 13 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12 | Tubulin polymerization inhibition |

| Compound B | 11 | Antimitotic activity |

| Compound C | 13 | Induces apoptosis |

Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties. A comprehensive review highlighted that compounds containing the benzofuran nucleus display antibacterial, antifungal, and anti-inflammatory activities . The introduction of specific substituents can enhance these effects.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound D | Antibacterial | |

| Compound E | Antifungal | |

| Compound F | Anti-inflammatory |

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features. Preliminary studies suggest that modifications at the C-2 position significantly affect cytotoxicity and overall biological activity . For example, the presence of electron-donating groups can enhance the potency against cancer cells.

Case Studies

- In Vitro Studies : A study evaluated a series of benzofuran derivatives against human ovarian cancer cell lines (A2780). Compounds with IC50 values below 15 µM were identified as promising candidates for further development .

- Mechanistic Studies : Another investigation focused on the mechanism by which these compounds exert their anticancer effects, emphasizing their role in disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Key Differences :

- The target compound’s methanone linker contrasts with the carboxamide in pyrazole-carboxamides , likely altering electronic properties and solubility.

- The 4-fluorobenzylthioether group differentiates it from triazole-thiones , which feature sulfonyl and fluorophenyl groups. Fluorine substitution may enhance metabolic stability and binding affinity.

Spectroscopic Characterization

IR Spectroscopy :

NMR Data :

- Triazole-thiones : ¹H-NMR confirms tautomeric forms (thione vs. thiol). For the target compound, ¹H-NMR would resolve dihydroimidazole protons and fluorobenzyl aromatic signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.